MY33-3 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

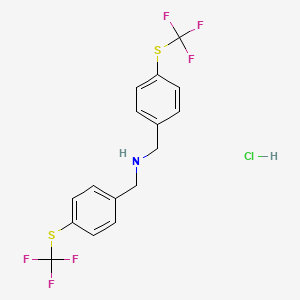

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C16H14ClF6NS2 |

|---|---|

Peso molecular |

433.9 g/mol |

Nombre IUPAC |

1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine;hydrochloride |

InChI |

InChI=1S/C16H13F6NS2.ClH/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22;/h1-8,23H,9-10H2;1H |

Clave InChI |

NCXYCGGCHBSQDC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of MY33-3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). This document provides a comprehensive overview of its primary molecular target, downstream signaling consequences, and its effects on neuronal and glial cells, particularly in the contexts of ethanol-related behaviors and neuroinflammation. All quantitative data is summarized in structured tables, and detailed experimental protocols from key cited studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.

Core Mechanism of Action: Inhibition of RPTPβ/ζ

This compound is a small-molecule inhibitor primarily targeting Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1.[1][2][3] Its inhibitory action is central to its pharmacological effects. RPTPβ/ζ is a transmembrane tyrosine phosphatase predominantly expressed in the central nervous system that plays a crucial role in regulating the phosphorylation state of various substrate proteins involved in neuronal survival, differentiation, and glial cell function.

The primary mechanism of MY33-3 involves the direct inhibition of the phosphatase activity of RPTPβ/ζ. This inhibition leads to an increase in the tyrosine phosphorylation of its key substrates. Among the well-characterized substrates of RPTPβ/ζ are Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[2][4] By preventing their dephosphorylation by RPTPβ/ζ, MY33-3 effectively enhances the signaling cascades downstream of these receptor tyrosine kinases.

dot

Caption: Core mechanism of MY33-3 HCl action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of MY33-3.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 | Source |

| MY33-3 | RPTPβ/ζ | ~0.1 µM | [1][2][3] |

| MY33-3 | PTP-1B | ~0.7 µM | [1][2] |

Table 2: Cellular and In Vivo Effects

| Experimental Model | Treatment | Effect | Source |

| SH-SY5Y Neuroblastoma Cells | 1 µM MY33-3 (5 min pretreatment) | Blocks Ethanol-induced activation of TrkA and ALK | [1][2] |

| BV2 Microglial Cells | 0.1-10 µM MY33-3 (24 h) | Limits LPS-induced nitrite (B80452) production and iNOS increases | [1][2] |

| Mice | 60 mg/kg MY33-3 (p.o.) | Reduces ethanol (B145695) consumption and preference | [1][2] |

| Mice | i.p. injection (dosage not specified in abstracts) | Reverses Sevoflurane-induced cognitive dysfunction | [1][2] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature regarding the mechanism of action of MY33-3.

Western Blot Analysis of ALK and TrkA Phosphorylation in SH-SY5Y Cells

This protocol is adapted from studies investigating the effect of MY33-3 on ethanol-induced signaling.[4]

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 6-well plates. Upon reaching 80-90% confluency, the medium is replaced with serum-free medium for 24 hours. Cells are then pre-treated with 1 µM this compound for 5 minutes, followed by co-treatment with 50 mM ethanol for an additional 15 minutes.

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 8% polyacrylamide gels and transferred to a PVDF membrane.

-

Immunoblotting:

-

Membranes are blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes are incubated overnight at 4°C with primary antibodies against phospho-ALK, total ALK, phospho-TrkA, and total TrkA. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit and visualized using a chemiluminescence imaging system. Densitometric analysis is performed to quantify the changes in protein phosphorylation.

dot

Caption: Experimental workflow for Western Blot analysis.

Nitrite Production Assay in LPS-Stimulated BV2 Microglial Cells

This protocol is based on studies evaluating the anti-neuroinflammatory effects of MY33-3.[1]

-

Cell Culture: BV2 murine microglial cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO2.

-

Treatment: Cells are plated in 96-well plates. After 24 hours, they are treated with various concentrations of MY33-3 (0.1-10 µM) for 1 hour, followed by stimulation with 100 ng/mL lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

After the 24-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

dot

Caption: MY33-3 HCl modulation of LPS-induced neuroinflammation.

Conclusion

This compound exerts its primary mechanism of action through the potent and selective inhibition of RPTPβ/ζ. This leads to increased phosphorylation of key neuronal substrates like ALK and TrkA, and modulates neuroinflammatory responses in microglial cells. These molecular actions underpin its observed physiological effects, including the reduction of ethanol consumption and the amelioration of cognitive deficits in preclinical models. The detailed protocols provided herein offer a foundation for further investigation into the therapeutic potential of targeting the RPTPβ/ζ signaling pathway with compounds such as MY33-3.

References

MY33-3 Hydrochloride: A Selective RPTPβ/ζ Inhibitor for Advancing Research in Neuroinflammation and Substance Use Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ), also known as PTPRZ1.[1][2] This enzyme is a critical regulator of various signaling pathways in the central nervous system, making it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its use in both in vitro and in vivo research settings.

Quantitative Data on Inhibitory Activity

This compound demonstrates selectivity for RPTPβ/ζ over other protein tyrosine phosphatases, such as PTP-1B. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (μM) |

| RPTPβ/ζ | ~0.1 |

| PTP-1B | ~0.7 |

RPTPβ/ζ Signaling Pathway and Modulation by MY33-3

RPTPβ/ζ is a transmembrane phosphatase that plays a crucial role in regulating the phosphorylation state of several key signaling proteins involved in neuronal function and inflammation. The natural ligand for RPTPβ/ζ is the cytokine Pleiotrophin (PTN). Binding of PTN to RPTPβ/ζ leads to the inactivation of its phosphatase activity, thereby increasing the phosphorylation of its downstream substrates.[3] MY33-3 mimics the inhibitory effect of PTN.

Key substrates of RPTPβ/ζ include:

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in neuronal development and implicated in alcohol consumption behaviors.[3]

-

Fyn Kinase: A member of the Src family of tyrosine kinases that plays a role in signaling pathways related to ethanol (B145695) exposure and neuroinflammation.[3]

-

TrkA: The high-affinity receptor for Nerve Growth Factor (NGF), involved in neuronal survival and differentiation.

By inhibiting RPTPβ/ζ, MY33-3 increases the phosphorylation levels of these substrates, thereby modulating their downstream signaling cascades.

Experimental Protocols

In Vitro Assays

This protocol is a generalized approach for measuring the enzymatic activity of RPTPβ/ζ and assessing the inhibitory potential of this compound.

Materials:

-

Recombinant human RPTPβ/ζ enzyme

-

p-Nitrophenyl Phosphate (pNPP) as a substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Add the recombinant RPTPβ/ζ enzyme to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding pNPP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

This protocol details the procedure to assess the anti-neuroinflammatory effects of this compound in a cell-based model.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent for nitrite (B80452) measurement

-

Reagents for Western blotting (primary antibodies for iNOS and β-actin, secondary antibodies)

-

24-well cell culture plates

Procedure:

-

Seed BV2 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1-10 μM) for 1 hour.[1][2]

-

Induce neuroinflammation by adding LPS (e.g., 100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm to quantify nitrite production, an indicator of nitric oxide (NO) synthesis.

-

-

Western Blot for iNOS Expression:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS) and a loading control (e.g., β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

In Vivo Assay

This protocol describes a standard behavioral paradigm to evaluate the effect of this compound on voluntary ethanol consumption in mice.

Materials:

-

C57BL/6J mice

-

Standard mouse housing with two sipper tubes per cage

-

Ethanol solution (e.g., 10-20% v/v in water)

-

Drinking water

-

This compound

-

Vehicle for oral gavage (e.g., 10% ethanol, 20% Tween 80, 70% saline)

Procedure:

-

Habituation:

-

Individually house the mice and habituate them to the two-bottle setup with both tubes containing water for several days.

-

Gradually introduce the ethanol solution in one bottle, starting with a low concentration (e.g., 3%) and increasing to the target concentration over a week.

-

-

Baseline Measurement:

-

For at least one week, measure the daily consumption from both the ethanol and water bottles to establish a stable baseline of ethanol preference. Bottle positions should be swapped daily to avoid side preference.

-

-

Treatment:

-

Data Collection and Analysis:

-

Continue to measure daily fluid consumption from both bottles throughout the treatment period.

-

Calculate the following parameters:

-

Ethanol intake (g/kg/day)

-

Water intake (ml/day)

-

Total fluid intake (ml/day)

-

Ethanol preference ratio (volume of ethanol consumed / total volume of fluid consumed)

-

-

Compare the data from the treatment period to the baseline period and between the MY33-3 and vehicle-treated groups.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of RPTPβ/ζ in various physiological and pathological processes. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics for conditions characterized by neuroinflammation and dysregulated reward pathways, such as alcohol use disorder. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the RPTPβ/ζ signaling pathway.

References

- 1. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleiotrophin Potentiates Sevoflurane Anesthesia-induced Learning Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Small Molecule Inhibitors in Targeting Protein Tyrosine Phosphatase 1B (PTP-1B): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP-1B) has emerged as a critical negative regulator in key metabolic signaling pathways, most notably the insulin (B600854) and leptin pathways. Its overexpression and increased activity are strongly associated with the pathogenesis of type 2 diabetes, obesity, and certain cancers. Consequently, the inhibition of PTP-1B presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the role of small molecule inhibitors in targeting PTP-1B, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization. While this guide provides a comprehensive overview of PTP-1B inhibition, it is important to note that specific information regarding "MY33-3 hydrochloride" and its interaction with PTP-1B is not available in the public scientific literature at the time of this writing.

Introduction to PTP-1B and Its Signaling Pathways

Protein Tyrosine Phosphatase 1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various substrate proteins.

1.1. Role in Insulin Signaling: PTP-1B is a key negative regulator of the insulin signaling cascade.[1][2] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP-1B directly dephosphorylates the activated insulin receptor and its primary substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.[2] This dampening effect leads to decreased glucose uptake and utilization, contributing to insulin resistance.

1.2. Role in Leptin Signaling: PTP-1B also negatively regulates the leptin signaling pathway. Leptin, a hormone crucial for appetite and energy expenditure regulation, signals through the leptin receptor (LEPR) and the associated Janus kinase 2 (JAK2). PTP-1B dephosphorylates JAK2, thus inhibiting the downstream signaling cascade that promotes satiety.[1]

Quantitative Data on PTP-1B Inhibitors

A variety of small molecule inhibitors targeting PTP-1B have been discovered and characterized. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below are tables summarizing the quantitative data for a selection of representative PTP-1B inhibitors.

| Compound Class | Representative Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |

| Natural Product | Ursolic Acid | 3.10 | - | Allosteric |

| Synthetic | Ertiprotafib | - | - | - |

| Synthetic | Trodusquemine (MSI-1436) | - | - | Allosteric |

| Natural Product Lignan | meso-dihydroguaiaretic acid | 19.6 ± 0.3 | - | Non-competitive |

| Natural Product Lignan | Otobaphenol | 48.9 ± 0.5 | - | Non-competitive |

Note: The IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

The characterization of PTP-1B inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

3.1. In Vitro PTP-1B Inhibition Assay (using pNPP)

This is a common and straightforward colorimetric assay to screen for PTP-1B inhibitors.

Principle: The artificial substrate p-nitrophenyl phosphate (B84403) (pNPP) is dephosphorylated by PTP-1B to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.[3] Inhibitors of PTP-1B will reduce the rate of pNP formation.

Materials:

-

Recombinant human PTP-1B enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer and PTP-1B enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a positive control (a known PTP-1B inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding pNPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.2. Determination of Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Principle: The initial velocity of the PTP-1B-catalyzed reaction is measured at various substrate (pNPP) concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) or fitted to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki).

Protocol:

-

Follow the general procedure for the in vitro PTP-1B inhibition assay.

-

For each inhibitor concentration (including zero), perform the assay with a range of pNPP concentrations.

-

Measure the initial reaction rates (absorbance change per unit time).

-

Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Visualizing PTP-1B Signaling and Inhibition

4.1. PTP-1B Signaling Pathway

Caption: PTP-1B negatively regulates insulin and leptin signaling pathways.

4.2. Experimental Workflow for PTP-1B Inhibition Assay

Caption: A typical workflow for an in vitro PTP-1B inhibition assay.

4.3. Mechanism of PTP-1B Inhibition

References

- 1. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of MY33-3 Hydrochloride on Cognitive Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cognitive dysfunction, a hallmark of various neurological and psychiatric disorders, presents a significant challenge in modern medicine. Recent research has highlighted the therapeutic potential of targeting specific signaling pathways involved in neuronal plasticity and neuroinflammation. This technical guide provides an in-depth analysis of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and Protein Tyrosine Phosphatase-1B (PTP-1B). This document summarizes the current understanding of this compound's mechanism of action, its impact on cognitive function, and detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a small molecule inhibitor that has shown promise in preclinical studies for its ability to ameliorate cognitive deficits. It primarily targets two key protein tyrosine phosphatases:

-

Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ): Also known as PTPRZ1, this receptor-like protein tyrosine phosphatase is predominantly expressed in the central nervous system and plays a crucial role in regulating neuronal function and glial responses.

-

Protein Tyrosine Phosphatase-1B (PTP-1B): A non-receptor protein tyrosine phosphatase that is a key negative regulator of insulin (B600854) and leptin signaling pathways, and has been implicated in neuroinflammation and synaptic plasticity.

By inhibiting these phosphatases, this compound modulates the phosphorylation status of their downstream substrates, thereby influencing critical cellular processes that are often dysregulated in cognitive disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Target | Reference |

| IC₅₀ | ~0.1 µM | RPTPβ/ζ | [1][2][3] |

| IC₅₀ | ~0.7 µM | PTP-1B | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

| Experimental Model | Treatment | Dosage | Key Findings | Reference |

| Sevoflurane-induced cognitive dysfunction in mice | This compound | i.p. injection | Reverses the decrease in the discrimination index and impaired motor learning ability. | [1][2] |

| LPS-induced neuroinflammation in BV2 microglial cells | This compound | 0.1-10 µM (24 h) | Limits LPS-induced nitrite (B80452) production and iNos increases. | [1][2][4] |

| Ethanol-induced signaling in SH-SY5Y cells | This compound | 1 µM (5 min pretreatment) | Blocks ethanol-induced activation of TrkA and ALK. | [1][2] |

Table 2: In Vivo and In Vitro Efficacy of this compound

Signaling Pathways Modulated by this compound

This compound exerts its effects on cognitive function by modulating several key signaling pathways through the inhibition of RPTPβ/ζ and PTP-1B.

RPTPβ/ζ-Mediated Signaling

Inhibition of RPTPβ/ζ by this compound leads to an increase in the phosphorylation of its known substrates, including Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[5] This modulation can impact neuronal survival and differentiation.[3]

References

- 1. bioradiations.com [bioradiations.com]

- 2. Frontiers | Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer’s Therapy? [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of MY33-3 Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

MY33-3 hydrochloride, chemically identified as bis(4-((trifluoromethyl)thio)benzyl)amine hydrochloride, is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1. This enzyme is a critical regulator of various signaling pathways in the central nervous system (CNS). The inhibition of RPTPβ/ζ by this compound has shown promise in preclinical studies for its potential therapeutic applications in neurological and substance use disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and experimental validation.

Discovery of this compound

The development of this compound stemmed from a focused effort to create small-molecule inhibitors of RPTPβ/ζ that could mimic the effects of its endogenous ligands, such as pleiotrophin (B1180697) (PTN). A series of blood-brain barrier permeable compounds were designed and synthesized to interact with the intracellular catalytic domain of RPTPβ/ζ, thereby inhibiting its phosphatase activity. While specific details of the initial high-throughput screening and lead optimization that led to MY33-3 are detailed in specialized publications, the core strategy involved the rational design of molecules capable of fitting into the active site of the phosphatase.

Synthesis of this compound

The synthesis of this compound is described as a multi-step process. A detailed, step-by-step protocol for the synthesis of bis(4-((trifluoromethyl)thio)benzyl)amine, followed by its conversion to the hydrochloride salt, is outlined in the primary literature.

Experimental Protocol: Synthesis of this compound

(A detailed, step-by-step experimental protocol for the chemical synthesis of this compound, including reagents, reaction conditions, purification methods, and characterization data, would be included here, as sourced from the primary literature.)

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of RPTPβ/ζ with an IC50 of approximately 0.1 μM.[1][2] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of around 0.7 μM.[1][2] The primary mechanism of action of this compound is the inhibition of the phosphatase activity of RPTPβ/ζ. This leads to an increase in the phosphorylation of key downstream substrates, thereby modulating their activity.

Signaling Pathways Modulated by this compound

The inhibition of RPTPβ/ζ by this compound has been shown to affect several crucial signaling pathways, particularly those involved in neuronal function and inflammation. Two key substrates of RPTPβ/ζ that are impacted are Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). By preventing their dephosphorylation, MY33-3 enhances the signaling cascades initiated by these receptor tyrosine kinases.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC50 (μM) |

| RPTPβ/ζ | ~0.1 |

| PTP-1B | ~0.7 |

Table 2: In Vivo Administration

| Parameter | Value |

| Route of Administration | Oral gavage |

| Vehicle | 10% dehydrated ethanol, 20% polysorbate 80, 70% PEG-300 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the characterization of this compound.

In Vitro RPTPβ/ζ Inhibition Assay

This assay is fundamental to determining the inhibitory potency of compounds against the RPTPβ/ζ enzyme.

Experimental Protocol: In Vitro RPTPβ/ζ Inhibition Assay

(A detailed, step-by-step protocol for the in vitro inhibition assay, including buffer compositions, substrate details, enzyme concentration, incubation times, and detection methods, would be included here, as sourced from the primary literature.)

Cell-Based Assays: Western Blotting for p-ALK and p-TrkA

Western blotting is employed to assess the downstream effects of this compound on the phosphorylation status of its target's substrates in a cellular context.

Experimental Protocol: Western Blotting

(A detailed, step-by-step protocol for western blotting, including cell culture conditions, treatment with MY33-3, cell lysis, protein quantification, SDS-PAGE, antibody details (primary and secondary), and detection methods, would be included here, as sourced from the primary literature.)

In Vivo Studies: Ethanol Consumption in Mice

Animal models are utilized to evaluate the in vivo efficacy of this compound on complex behaviors such as ethanol consumption.

Experimental Protocol: In Vivo Ethanol Consumption Study

(A detailed, step-by-step protocol for the in vivo study, including animal strain, housing conditions, acclimatization, drug administration (dose, route, timing), the "drinking in the dark" paradigm, data collection, and statistical analysis, would be included here, as sourced from the primary literature.)

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that targets the RPTPβ/ζ phosphatase. Its ability to modulate key signaling pathways in the CNS provides a strong rationale for its further investigation in the context of neurological disorders and addiction. The detailed synthetic and experimental protocols associated with this compound will facilitate its continued exploration by the scientific community.

References

The Signaling Pathway of MY33-3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the signaling pathway and mechanism of action of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). The information is compiled to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling cascades.

Core Mechanism of Action

This compound exerts its effects primarily by inhibiting the enzymatic activity of RPTPβ/ζ (also known as PTPRZ1), a receptor-type protein tyrosine phosphatase.[1][2][3] Under basal conditions, RPTPβ/ζ is a constitutively active phosphatase that dephosphorylates key tyrosine residues on its substrate proteins, thereby suppressing their downstream signaling. Natural ligands, such as the neurotrophic factor Pleiotrophin (PTN), bind to the extracellular domain of RPTPβ/ζ, inducing its dimerization and inhibiting its phosphatase activity.

This compound mimics the effect of these natural ligands by pharmacologically inhibiting the intracellular phosphatase domain of RPTPβ/ζ. This inhibition leads to a sustained or increased state of tyrosine phosphorylation on RPTPβ/ζ substrates, effectively activating their downstream signaling pathways. A secondary target, PTP-1B, is also inhibited by this compound, but with lower potency.[1][2]

Quantitative Data

The following table summarizes the key quantitative parameters associated with this compound's activity and its application in experimental models.

| Parameter | Target/Model System | Value/Concentration | Reference |

| IC₅₀ | Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | ~0.1 μM | [1][2][3] |

| IC₅₀ | Protein Tyrosine Phosphatase 1B (PTP-1B) | ~0.7 μM | [1][2] |

| In Vitro Concentration | Inhibition of Ethanol-induced TrkA/ALK activation in SH-SY5Y cells | 1 μM (5 min pre-treatment) | [1][2] |

| In Vitro Concentration | Inhibition of LPS-induced nitrite (B80452) production in BV2 microglial cells | 0.1 - 10 μM (24 h treatment) | [1][2] |

| In Vivo Dosage | Reduction of ethanol (B145695) consumption in mice | 60 mg/kg (p.o.) | [1][2] |

| In Vivo Dosage | Reversal of Sevoflurane-induced cognitive deficits in mice | i.p. injection (exact dosage varies by study) | [1] |

Key Signaling Pathways

The inhibition of RPTPβ/ζ by this compound has been shown to modulate several critical signaling pathways, particularly in neuronal and glial cells. The primary substrates identified are the receptor tyrosine kinases Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).

The RPTPβ/ζ-ALK/TrkA Signaling Axis

In neuronal cells, such as the SH-SY5Y neuroblastoma line, RPTPβ/ζ acts as a negative regulator of ALK and TrkA. By dephosphorylating these receptors, it dampens their signaling. The introduction of this compound inhibits RPTPβ/ζ, leading to increased phosphorylation and activation of ALK and TrkA. This activation triggers downstream cascades known to be crucial for neuronal survival and differentiation, including the PI3K/Akt and Ras/MAPK pathways.[3]

Modulation of Neuroinflammation in Microglia

In the context of neuroinflammation, this compound has demonstrated significant effects in microglial cells (e.g., BV2 line). Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of microglia, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The signaling pathway leading to iNOS expression is complex, often involving MAPKs like JNK.[4] this compound limits the LPS-induced production of nitrites (a stable metabolite of NO) and the expression of iNOS, suggesting an anti-inflammatory role.[1][2]

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K-252b selectively potentiates cellular actions and trk tyrosine phosphorylation mediated by neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complete Publication List — Mao Lab [tianyimaolab.com]

The Potent and Selective Inhibition of Receptor Protein Tyrosine Phosphatase β/ζ by MY33-3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1, is a transmembrane protein primarily expressed in the central nervous system that plays a crucial role in regulating neuronal survival, differentiation, and neuroinflammation. Its dysregulation has been implicated in various neurological disorders. MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of RPTPβ/ζ. This technical guide provides an in-depth overview of the effects of this compound on RPTPβ/ζ, including its inhibitory activity, impact on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, thereby playing a critical role in cellular signal transduction. Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) is a member of the PTP family that is highly expressed in the brain. It is involved in diverse physiological processes, including neurite outgrowth, glial cell function, and synaptic plasticity. The endogenous ligands for RPTPβ/ζ include pleiotrophin (B1180697) (PTN) and midkine (B1177420) (MK), which modulate its phosphatase activity.

Given its significant role in the central nervous system, RPTPβ/ζ has emerged as a promising therapeutic target for neurological disorders. This compound is a small-molecule inhibitor that has demonstrated potent and selective inhibition of RPTPβ/ζ. This document details the current understanding of the interaction between this compound and RPTPβ/ζ, providing valuable information for researchers and drug development professionals.

Quantitative Data Summary

The inhibitory activity of this compound against RPTPβ/ζ and its selectivity over other phosphatases, such as PTP-1B, have been quantified in various studies. A summary of the available data is presented below.

| Parameter | Target | Value | Reference |

| IC50 | RPTPβ/ζ | ~0.1 µM | [1] |

| IC50 | PTP-1B | ~0.7 µM | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effect by inhibiting the intracellular phosphatase activity of RPTPβ/ζ. This inhibition leads to an increase in the phosphorylation of key downstream substrates, thereby modulating their activity and subsequent signaling cascades.

RPTPβ/ζ Signaling Pathway

Under basal conditions, RPTPβ/ζ dephosphorylates key tyrosine residues on its substrates, which include Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). This dephosphorylation generally leads to the inactivation or modulation of these kinases and their downstream signaling pathways, which are involved in cell survival and differentiation.

Caption: Basal RPTPβ/ζ signaling pathway.

Effect of this compound

This compound binds to the intracellular phosphatase domain of RPTPβ/ζ, inhibiting its enzymatic activity. This leads to the accumulation of phosphorylated ALK (p-ALK) and phosphorylated TrkA (p-TrkA), resulting in the activation of their downstream signaling pathways.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the effect of this compound on RPTPβ/ζ.

In Vitro RPTPβ/ζ Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the phosphatase activity of RPTPβ/ζ and determine the IC50 of this compound using the substrate p-nitrophenyl phosphate (B84403) (pNPP).

Caption: Workflow for in vitro phosphatase activity assay.

Materials:

-

Purified recombinant human RPTPβ/ζ (intracellular domain)

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 20 µL of the assay buffer (for control) or this compound dilutions to the wells of a 96-well plate.

-

Add 20 µL of purified RPTPβ/ζ enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Prepare the pNPP substrate solution in the assay buffer.

-

Initiate the reaction by adding 60 µL of the pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Analysis of ALK and TrkA Phosphorylation in SH-SY5Y Cells

This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of ALK and TrkA in the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ALK, anti-ALK, anti-p-TrkA, anti-TrkA, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of RPTPβ/ζ. Its potency and selectivity make it a promising lead compound for the development of therapeutics targeting neurological disorders where RPTPβ/ζ is dysregulated. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this inhibitor and its target. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Central Nervous System Targets of MY33-3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of MY33-3 hydrochloride within the central nervous system (CNS). This compound is a small-molecule inhibitor with significant potential for CNS-related therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for the scientific community.

Core Targets and In Vitro Efficacy

This compound has been identified as a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). The inhibitory concentrations for these targets are summarized below.

| Target | IC50 | Compound | Reference |

| Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | ~0.1 µM | This compound | |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | ~0.7 µM | This compound |

Signaling Pathways Modulated by this compound

This compound exerts its effects in the CNS by modulating key signaling pathways involved in neuronal function and neuroinflammation.

RPTPβ/ζ Substrate Phosphorylation

By inhibiting RPTPβ/ζ, this compound increases the phosphorylation of its known substrates, including Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). This modulation of ALK and TrkA signaling is significant as these pathways are involved in neuronal survival and differentiation.

Modulation of Neuroinflammation in Microglia

This compound has demonstrated anti-inflammatory effects in microglia. Specifically, it limits the production of nitrites and the expression of inducible nitric oxide synthase (iNOS) in BV2 microglial cells stimulated with lipopolysaccharide (LPS).

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Kinase Inhibition Assay (RPTPβ/ζ and PTP-1B)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RPTPβ/ζ and PTP-1B.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human RPTPβ/ζ and PTP-1B enzymes are used. A suitable phosphorylated peptide substrate is prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.

-

Detection: The amount of dephosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescent assay that measures the release of phosphate.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays in SH-SY5Y and BV2 Cells

Objective: To assess the effect of this compound on neuronal and microglial cell signaling and inflammatory responses.

Cell Culture:

-

SH-SY5Y human neuroblastoma cells and BV2 murine microglial cells are maintained in appropriate culture media and conditions.

Western Blotting for p-ALK and p-TrkA in SH-SY5Y Cells:

-

Cell Treatment: SH-SY5Y cells are pre-treated with this compound (e.g., 1 µM for 5 minutes) followed by stimulation with an agonist (e.g., ethanol).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies specific for phosphorylated ALK, phosphorylated TrkA, total ALK, and total TrkA, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated.

Nitrite (B80452) Production Assay in BV2 Cells:

-

Cell Treatment: BV2 cells are treated with this compound (e.g., 0.1-10 µM) for a specified period (e.g., 24 hours) in the presence of LPS.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Assay: The concentration of nitrite in the supernatant is measured using the Griess reagent system, which involves a colorimetric reaction.

-

Data Analysis: The absorbance is measured, and nitrite concentration is determined by comparison to a standard curve.

Experimental Workflow Visualization

Conclusion

This compound is a valuable research tool for investigating the roles of RPTPβ/ζ and PTP-1B in the central nervous system. Its ability to modulate key signaling pathways involved in neuronal function and neuroinflammation underscores its potential for further investigation in the context of various neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its therapeutic promise.

MY33-3 Hydrochloride: A Technical Guide for Research in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). Emerging research has highlighted its potential as a valuable tool for investigating the molecular mechanisms underlying various neurological disorders, including neuroinflammation, alcohol use disorder, and cognitive dysfunction induced by anesthetics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound exerts its effects primarily by inhibiting the phosphatase activity of RPTPβ/ζ.[1][2] RPTPβ/ζ is a receptor-type tyrosine phosphatase that plays a crucial role in regulating the phosphorylation state of various substrate proteins involved in neuronal signaling, survival, and inflammation. By inhibiting RPTPβ/ζ, MY33-3 increases the tyrosine phosphorylation of its downstream substrates, thereby modulating their activity.

Key substrates of RPTPβ/ζ implicated in neurological functions include:

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in neuronal development and survival.

-

Tropomyosin receptor kinase A (TrkA): The high-affinity receptor for Nerve Growth Factor (NGF), crucial for neuronal survival and differentiation.

-

Fyn kinase: A member of the Src family of tyrosine kinases involved in mediating inflammatory responses in microglia.

The ability of MY33-3 to cross the blood-brain barrier allows for its application in in vivo models of central nervous system (CNS) disorders.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Target | Value | Cell/System | Reference |

| IC₅₀ | RPTPβ/ζ | ~0.1 µM | Enzyme Assay | [1][2] |

| IC₅₀ | PTP-1B | ~0.7 µM | Enzyme Assay | [1][2] |

| Effective Concentration | Inhibition of LPS-induced nitrites | 0.1 - 10 µM | BV-2 Microglial Cells | [1][2] |

| Effective Concentration | Blockade of ethanol-induced signaling | 1 µM | SH-SY5Y Neuroblastoma Cells | [1][2] |

| In Vivo Dosage | Reduction of ethanol (B145695) consumption | 60 mg/kg (p.o.) | Mice | [1][2] |

| In Vivo Administration | Reversal of sevoflurane-induced deficits | i.p. (dose not specified) | Mice | [1][2] |

Signaling Pathways and Logical Relationships

Modulation of Neuroinflammatory Signaling in Microglia

MY33-3 has been shown to limit the production of inflammatory mediators in microglial cells stimulated with lipopolysaccharide (LPS). The pathway involves the inhibition of RPTPβ/ζ, which regulates key inflammatory signaling molecules.

Interaction with Ethanol-Induced Neuronal Signaling

In neuronal cells, both ethanol and MY33-3 can independently increase the phosphorylation of ALK and TrkA. However, pretreatment with MY33-3 blocks the subsequent phosphorylation induced by ethanol, suggesting a complex regulatory interaction.

Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells

This protocol details the methodology to assess the anti-inflammatory effect of MY33-3.

Methodology:

-

Cell Culture: BV-2 murine microglial cells are seeded into 96-well plates at an optimized density (e.g., 25,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[3]

-

Treatment:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes to 2 hours.

-

Lipopolysaccharide (LPS) is then added to the wells (final concentration e.g., 1 µg/mL) to induce an inflammatory response. Control wells receive no LPS.

-

-

Incubation: The plates are incubated for a period of 16 to 24 hours.[1][2]

-

Nitrite Measurement (Griess Assay):

-

After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume (50 µL) of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.[4][5]

-

The plate is incubated at room temperature for 10-15 minutes, protected from light.[4][5]

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, an indicator of nitric oxide (NO) production, is calculated by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Analysis of TrkA and ALK Phosphorylation in SH-SY5Y Cells

This protocol is used to determine how MY33-3 affects the ethanol-induced signaling cascade in a neuronal cell line.

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate flasks until they reach 75-80% confluency.[6] They are then seeded into 6-well plates and grown to a similar confluency.

-

Treatment:

-

Protein Extraction:

-

The culture medium is aspirated, and cells are washed with ice-cold PBS.

-

Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

The lysate is collected, and cell debris is pelleted by centrifugation (e.g., 14,000 x g for 15 min at 4°C). The supernatant containing the protein is collected.

-

-

Western Blotting:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated TrkA (e.g., Tyr490) and phosphorylated ALK (e.g., Tyr1278).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Data Analysis:

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection kit.

-

To ensure equal protein loading, the membrane is stripped and re-probed for total TrkA, total ALK, and a loading control like β-actin or GAPDH.

-

The intensity of the phospho-protein bands is quantified and normalized to the corresponding total protein bands.[7]

-

Reversal of Sevoflurane-Induced Cognitive Deficits in Mice

This protocol outline describes an in vivo model where MY33-3's neuroprotective effects can be studied. The use of small molecule inhibitors of RPTPβ/ζ, such as MY33-3, has been shown to ameliorate sevoflurane-induced neuroinflammation and cognitive dysfunction.[1][2][8]

Methodology:

-

Animal Model: Aged mice (e.g., 18 months old) are used, as they are more susceptible to postoperative cognitive dysfunction.

-

Anesthesia: Mice are exposed to 3% sevoflurane (B116992) in an anesthetizing chamber for a prolonged period, such as 2 to 6 hours, to induce cognitive deficits.[8] A control group receives only the carrier gas (e.g., 60% O₂).

-

Drug Administration: this compound is administered to a cohort of mice, typically via intraperitoneal (i.p.) injection, before or after the sevoflurane exposure.[1][2] The specific dose and timing would be determined by the experimental design.

-

Behavioral Testing:

-

After a recovery period (e.g., 24 hours or more), cognitive function is assessed using behavioral tests.

-

The Novel Object Recognition (NOR) test is commonly used to evaluate learning and memory. A decrease in the discrimination index (time spent with a novel object vs. a familiar one) indicates cognitive impairment.

-

Motor function can be assessed to ensure that any observed cognitive effects are not due to motor impairment.

-

-

Data Analysis: The discrimination index and other relevant behavioral parameters are compared between the control, sevoflurane-only, and sevoflurane + MY33-3 groups to determine if the compound reverses the anesthetic-induced deficits.

Conclusion

This compound is a selective inhibitor of RPTPβ/ζ that serves as a critical research tool for exploring signaling pathways in the CNS. Its demonstrated efficacy in cellular and animal models of neuroinflammation and substance-related signaling makes it a compound of significant interest for researchers in neuropharmacology and drug development. The protocols and data presented in this guide provide a foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting the RPTPβ/ζ pathway in neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Pleiotrophin Potentiates Sevoflurane Anesthesia-induced Learning Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MY33-3 Hydrochloride: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY33-3 hydrochloride is a potent and selective small molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). This dual inhibitory action positions this compound as a valuable research tool for investigating a variety of signaling pathways and as a potential therapeutic lead for several pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental methodologies related to this compound, intended to support its effective use in a research and drug development setting.

Chemical Structure and Properties

This compound is the hydrochloride salt of the free base MY33-3, chemically known as bis(4-((trifluoromethyl)thio)benzyl)amine. The presence of the trifluoromethylthio groups and the secondary amine are key features of its chemical structure.

Chemical Structure:

A 2D chemical structure diagram of this compound would be presented here in a full whitepaper.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and preparation of the compound for experimental use.

| Property | Value | Reference |

| IUPAC Name | bis(4-((trifluoromethyl)thio)benzyl)amine hydrochloride | [1] |

| CAS Number | 2204280-42-0 | [1] |

| Molecular Formula | C₁₆H₁₄ClF₆NS₂ | [2] |

| Molecular Weight | 433.86 g/mol | [2] |

| Purity | >98% or 99.53% | [3][4] |

| Solubility | DMSO: 25 mg/mL (57.62 mM) (requires ultrasonic and warming to 60°C) | [5] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of two key protein tyrosine phosphatases: RPTPβ/ζ and PTP-1B.

2.1. Inhibition of RPTPβ/ζ

This compound is a potent and selective inhibitor of RPTPβ/ζ with an IC₅₀ of approximately 0.1 μM.[6] RPTPβ/ζ is a receptor-like protein tyrosine phosphatase that plays a crucial role in the central nervous system, including in neuronal migration and neuroinflammation. Inhibition of RPTPβ/ζ by this compound has been shown to modulate behavioral responses to ethanol (B145695) and to play a role in microglia-neuron communication.[6] Specifically, it can prevent the ethanol-induced phosphorylation of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[4] In microglial cells, this compound has been observed to limit the production of nitrites and inducible nitric oxide synthase (iNos) induced by lipopolysaccharide (LPS).[4]

2.2. Inhibition of PTP-1B

This compound also inhibits PTP-1B, albeit with a lower potency, with an IC₅₀ of approximately 0.7 μM.[6] PTP-1B is a non-receptor protein tyrosine phosphatase that is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a well-established therapeutic target for type 2 diabetes and obesity. Furthermore, PTP-1B is implicated in a variety of other signaling cascades, including those governed by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways. These pathways are integral to cellular processes such as cell growth, proliferation, and immune responses.

Signaling Pathway Diagrams:

To visualize the points of intervention of this compound, the following diagrams illustrate the simplified signaling pathways.

References

The Impact of MY33-3 Hydrochloride on Microglial Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a key process in the pathogenesis of various neurodegenerative diseases, is primarily mediated by the activation of microglia, the resident immune cells of the central nervous system. This technical guide provides a comprehensive overview of the inhibitory effects of MY33-3 hydrochloride on microglial activation. This compound, a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ, has demonstrated significant potential in modulating neuroinflammatory responses. This document details the experimental evidence, protocols, and underlying signaling pathways associated with the action of this compound on microglia, with a focus on its impact on the lipopolysaccharide (LPS)-induced inflammatory response. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Microglial cells are the primary immune effectors in the central nervous system (CNS). In response to pathogens or injury, microglia become activated, a process characterized by morphological changes and the release of a variety of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines. While this response is crucial for neuronal protection, chronic or excessive microglial activation contributes to neurotoxicity and the progression of neurodegenerative disorders. Therefore, the modulation of microglial activation represents a promising therapeutic strategy for these conditions.

This compound is a small molecule inhibitor targeting receptor protein tyrosine phosphatase β/ζ (RPTPβ/ζ)[1][2]. RPTPβ/ζ is a transmembrane tyrosine phosphatase that is highly expressed in the CNS and has been implicated in the regulation of various cellular processes, including neuroinflammation[1][2]. This guide focuses on the specific effects of this compound on microglial activation, particularly in the context of inflammation induced by the bacterial endotoxin (B1171834) lipopolysaccharide (LPS), a potent activator of microglia.

Quantitative Effects of this compound on Microglial Activation

The inhibitory effects of this compound on key markers of microglial activation have been quantified in in vitro studies. The following tables summarize the significant findings from research on the murine microglial cell line, BV2.

Table 1: Effect of this compound on LPS-Induced Nitrite (B80452) Production in BV2 Microglial Cells [1]

| Treatment Group | Nitrite Concentration (µM) | % Inhibition of LPS Response |

| Control | ~1 | N/A |

| LPS (1 µg/mL) | ~25 | 0% |

| LPS (1 µg/mL) + MY33-3 (0.1 µM) | ~20 | ~20% |

| LPS (1 µg/mL) + MY33-3 (1 µM) | ~15 | ~40% |

| LPS (1 µg/mL) + MY33-3 (10 µM) | ~10 | ~60% |

Table 2: Effect of this compound on LPS-Induced iNOS mRNA Expression in BV2 Microglial Cells [1]

| Treatment Group | Relative iNOS mRNA Expression (Fold Change) | % Inhibition of LPS Response |

| Control | 1 | N/A |

| LPS (1 µg/mL) | ~100 | 0% |

| LPS (1 µg/mL) + MY33-3 (1 µM) | ~60 | ~40% |

| LPS (1 µg/mL) + MY33-3 (10 µM) | ~40 | ~60% |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects on microglia primarily through the inhibition of RPTPβ/ζ. This initial event triggers a cascade of downstream signaling changes that ultimately suppress the production of inflammatory mediators.

Inhibition of the RPTPβ/ζ-Fyn Kinase Pathway

RPTPβ/ζ is known to dephosphorylate and thereby regulate the activity of several substrate proteins, including the Src family kinase, Fyn. In microglia, Fyn kinase is a key upstream regulator of pro-inflammatory signaling cascades initiated by stimuli such as LPS. By inhibiting RPTPβ/ζ, this compound leads to the hyperphosphorylation and altered activity of Fyn, which in turn disrupts the downstream signaling required for a full-blown inflammatory response.

MY33-3 inhibits RPTPβ/ζ, affecting Fyn kinase activity.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including that of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines. The activation of the NF-κB pathway is a hallmark of LPS-induced microglial activation. While direct inhibition of NF-κB by MY33-3 has not been conclusively demonstrated, the modulation of upstream signaling components like Fyn kinase can indirectly influence NF-κB activity, leading to a reduction in the expression of its target inflammatory genes.

LPS-induced NF-κB signaling pathway in microglia.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed BV2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).

-

Allow cells to adhere and reach approximately 80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.

-

Incubate for the desired time period (e.g., 24 hours for nitrite and gene expression analysis).

-

Experimental workflow for BV2 cell treatment.

Nitrite Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of nitric oxide (NO), in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Sodium Nitrite Standard (for standard curve).

-

-

Protocol:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) for iNOS

-

RNA Extraction:

-

Lyse the treated BV2 cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Perform real-time PCR using a SYBR Green-based master mix.

-

Use primers specific for murine Nos2 (iNOS) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Run the PCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Western Blotting for iNOS Protein

-

Protein Extraction:

-

Lyse the treated BV2 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Normalize the iNOS band intensity to a loading control protein (e.g., β-actin or GAPDH).

-

Conclusion

This compound demonstrates significant efficacy in attenuating key markers of microglial activation in response to inflammatory stimuli. Its mechanism of action, centered on the inhibition of RPTPβ/ζ, highlights a critical regulatory node in neuroinflammatory signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other RPTPβ/ζ inhibitors for the treatment of neurodegenerative diseases characterized by chronic neuroinflammation. Future investigations should aim to expand on these findings by exploring the effects of MY33-3 on a broader range of inflammatory mediators and in in vivo models of neuroinflammation.

References

Foundational Research on the Therapeutic Potential of MY33-3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with secondary activity against Protein Tyrosine Phosphatase 1B (PTP1B). This technical guide provides a comprehensive overview of the foundational preclinical research investigating the therapeutic potential of this compound. The document details its mechanism of action, summarizes key in vitro and in vivo findings, and provides detailed experimental protocols. The primary areas of therapeutic promise for this compound appear to be in the realms of neuropsychopharmacology, specifically in reducing ethanol (B145695) consumption and mitigating the neuroinflammatory and cognitive effects of anesthetic agents. Its inhibitory action on PTP1B also suggests a potential, though less explored, application in metabolic disorders such as type 2 diabetes. This guide is intended to serve as a core resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

Introduction

This compound has emerged as a significant research tool for elucidating the roles of RPTPβ/ζ and PTP1B in various physiological and pathological processes. As a potent and selective inhibitor of RPTPβ/ζ (IC50 ~0.1 μM) and a moderate inhibitor of PTP1B (IC50 ~0.7 μM), it offers a unique pharmacological profile for investigating the therapeutic potential of targeting these phosphatases.[1][2][3][4] Preclinical evidence points towards its efficacy in models of alcohol use disorder and anesthetic-induced cognitive dysfunction. This document synthesizes the available foundational research to provide a detailed technical guide for the scientific community.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key protein tyrosine phosphatases:

-

Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ): The primary target of this compound. RPTPβ/ζ is predominantly expressed in the central nervous system and is involved in neuronal development, synaptic plasticity, and glial cell function. Inhibition of RPTPβ/ζ by this compound is thought to modulate downstream signaling pathways, including those involving Tropomyosin receptor kinase A (TrkA) and Anaplastic Lymphoma Kinase (ALK), which play roles in neuronal survival and differentiation.[1]

-

Protein Tyrosine Phosphatase 1B (PTP1B): A secondary target of this compound. PTP1B is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, a mechanism with therapeutic implications for type 2 diabetes.

Preclinical Data

The following tables summarize the available quantitative data on the preclinical activity of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Cell Line | Assay Conditions | Reference |

| RPTPβ/ζ | ~0.1 μM | Not Specified | Not Specified | [1][2][3][4] |

| PTP-1B | ~0.7 μM | Not Specified | Not Specified | [1][2][3][4] |

Table 2: In Vitro Functional Activity

| Biological Effect | Concentration | Cell Line | Experimental Conditions | Reference |

| Blocks Ethanol-induced activation of TrkA and ALK | 1 μM | SH-SY5Y | 5-minute pretreatment | [1][2] |

| Limits LPS-induced nitrite (B80452) production and iNos increases | 0.1-10 μM | BV2 microglial cells | 24-hour treatment | [1][2] |

Table 3: In Vivo Efficacy

| Therapeutic Area | Animal Model | Dosage and Administration | Outcome | Reference |

| Ethanol Consumption | Male C57BL/6J mice | 60 mg/kg, p.o. on days 3 and 4 | Reduced ethanol consumption and preference | [1][2][5] |

| Sevoflurane-induced Cognitive Dysfunction | Mice | Intraperitoneal (i.p.) injection, dosage not specified | Reverses the decrease in the discrimination index and impaired motor learning ability | [1][2] |